(2R)-(-)-Glycidyl 4-nitrobenzoate

Catalog No.
S1487629
CAS No.
106268-95-5
M.F
C10H9NO5
M. Wt
223.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-(-)-Glycidyl 4-nitrobenzoate

CAS Number

106268-95-5

Product Name

(2R)-(-)-Glycidyl 4-nitrobenzoate

IUPAC Name

oxiran-2-ylmethyl 4-nitrobenzoate

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

InChI

InChI=1S/C10H9NO5/c12-10(16-6-9-5-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2

InChI Key

MUWIANZPEBMVHH-UHFFFAOYSA-N

SMILES

C1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1[C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

(2R)-(-)-Glycidyl 4-nitrobenzoate is a chiral epoxide compound characterized by the presence of a glycidyl group and a nitrobenzoate moiety. Its molecular formula is C10H9NO5, and it has a molar mass of approximately 209.18 g/mol. This compound is notable for its unique structural features, including an epoxide ring that imparts high reactivity, making it valuable in various

Due to its functional groups:

  • Nucleophilic Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions with various nucleophiles such as amines and thiols .
  • Reduction: The nitro group can be reduced to an amino group under appropriate conditions, which can alter the compound's biological activity.
  • Oxidation: Oxidative reactions can occur at the glycidyl moiety, potentially yielding different derivatives.

Research indicates that (2R)-(-)-Glycidyl 4-nitrobenzoate exhibits genotoxic properties, which vary between its enantiomers. Studies have shown that it can induce chromosomal aberrations and sister chromatid exchanges in vivo, suggesting potential implications for mutagenicity in biological systems . Its reactivity also allows for modifications of biomolecules, which can be useful in studying enzyme mechanisms and protein interactions.

The synthesis of (2R)-(-)-Glycidyl 4-nitrobenzoate typically involves the reaction of glycidol with 4-nitrobenzoic acid or its derivatives. The general procedure includes:

  • Reagents: Glycidol and 4-nitrobenzoic acid are combined in the presence of a suitable catalyst.
  • Reaction Conditions: The reaction is often conducted under controlled temperature conditions to optimize yield and purity.
  • Purification: Following synthesis, the product is purified using techniques such as column chromatography or recrystallization to achieve the desired enantiomeric purity .

(2R)-(-)-Glycidyl 4-nitrobenzoate finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
  • Biological Research: Used for modifying biomolecules to study enzyme interactions and mechanisms.
  • Pharmaceuticals: Investigated for potential use in drug development, particularly in synthesizing chiral pharmaceuticals.
  • Material Science: Employed in producing specialty chemicals, polymers, and resins .

Interaction studies involving (2R)-(-)-Glycidyl 4-nitrobenzoate focus on its reactivity with nucleophiles and its biological effects. Its ability to form adducts with biological macromolecules raises concerns about its genotoxicity, particularly regarding DNA interactions. Such studies are crucial for understanding the safety profile of this compound in pharmaceutical applications .

Several compounds share structural similarities with (2R)-(-)-Glycidyl 4-nitrobenzoate. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
(2S)-(+)-Glycidyl 4-nitrobenzoateEnantiomer with opposite chiralityDifferent biological activities compared to (2R)
Glycidyl 4-methylbenzoateMethyl substitution at the para positionAlters reactivity and applications
Glycidyl 4-chlorobenzoateChlorine substitution at the para positionVaries in reactivity due to electronegative chlorine
Glycidyl 3-nitrobenzoateNitro group at the meta positionDifferent genotoxic profiles

Uniqueness

(2R)-(-)-Glycidyl 4-nitrobenzoate's uniqueness lies in its chiral nature combined with both an epoxide and a nitro group. This combination allows it to participate in a diverse array of

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Exact Mass

223.04807239 g/mol

Monoisotopic Mass

223.04807239 g/mol

Heavy Atom Count

16

UNII

XQ8X87ZAT9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

115459-65-9

Wikipedia

(S)-glycidyl 4-nitrobenzoate

Dates

Modify: 2024-04-14

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